molecular formula C14H15N3O3S B2979523 N-(4-(tert-butyl)thiazol-2-yl)-3-nitrobenzamide CAS No. 303226-98-4

N-(4-(tert-butyl)thiazol-2-yl)-3-nitrobenzamide

Cat. No. B2979523
CAS RN: 303226-98-4
M. Wt: 305.35
InChI Key: BENPQVXEWIEZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(tert-butyl)thiazol-2-yl)-3-nitrobenzamide” is a chemical compound with the linear formula C13H15N3OS . It is part of a class of compounds known as thiazoles, which are heterocyclic compounds with a five-membered C3NS ring . The compound is used in scientific research, but Sigma-Aldrich, a supplier of the compound, does not provide analytical data for it .


Synthesis Analysis

The synthesis of “this compound” and similar compounds involves complex chemical reactions . The yield of the title compound was reported to be 58% . The synthesis process was characterized using 1H NMR and 13C NMR .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by its chemical formula, C13H15N3OS . The compound contains a thiazole ring, which is a type of heterocycle .


Chemical Reactions Analysis

“this compound” and similar compounds have been studied for their chemical reactions . For example, they have been investigated for their antibacterial activity .

Scientific Research Applications

Anticonvulsant Development

Researchers have explored derivatives of thiadiazole, similar in structure to N-(4-(tert-butyl)thiazol-2-yl)-3-nitrobenzamide, for their potential anticonvulsant properties. A study conducted by Sych et al. (2018) focused on the synthesis of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrating its high anticonvulsive activity in comparison to the classic drug Depakin. This research underscores the promise of thiadiazole derivatives in anticonvulsant drug development, including quality control techniques for standardization (Sych et al., 2018).

Insecticidal Activity

The synthesis and evaluation of insecticidal activities of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles have been investigated, revealing that these compounds exhibit significant effectiveness against various pests. This suggests the potential for developing environmentally friendly pest control agents based on the structural motif of this compound and its derivatives (Wang et al., 2011).

Antibacterial Agents

Research by Rafiee Pour et al. (2019) on sulfonamide derivatives, including a compound structurally similar to this compound, has shown promising antibacterial activity against strains such as S. aureus and E. coli. This highlights the potential application of such compounds in combating bacterial infections (Rafiee Pour et al., 2019).

Organic Materials and Fluorescence

A study by Li et al. (2015) on a phenylbenzoxazole-based compound demonstrates the emission enhancement mechanism in condensed states, offering insights into the development of organic materials with specific fluorescence properties. This research may inform future applications of this compound derivatives in materials science and engineering (Li et al., 2015).

Safety and Hazards

The safety and hazards of “N-(4-(tert-butyl)thiazol-2-yl)-3-nitrobenzamide” are not fully known. Sigma-Aldrich sells the product as-is and makes no warranty with respect to the product .

Future Directions

The future directions for research on “N-(4-(tert-butyl)thiazol-2-yl)-3-nitrobenzamide” could include further investigation of its synthesis, properties, and potential applications. For example, its antibacterial activity could be explored further .

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-14(2,3)11-8-21-13(15-11)16-12(18)9-5-4-6-10(7-9)17(19)20/h4-8H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENPQVXEWIEZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.